N-(Ethoxycarbonyloxy)phthalimide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99972-91-5 |
|---|---|
Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) ethyl carbonate |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(15)17-12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 |
InChI Key |
VXEAWVMTERBHFX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCOC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies for N Ethoxycarbonyloxy Phthalimide
Precursor Chemistry and Reactant Derivation
The synthesis of N-(Ethoxycarbonyloxy)phthalimide primarily involves the reaction of N-hydroxyphthalimide with ethyl chloroformate. nih.gov N-hydroxyphthalimide, the key precursor, can be produced from phthaloyl chloride and hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate. wikipedia.org Another route to N-hydroxyphthalimide is the reaction of hydroxylamine hydrochloride with diethyl phthalate (B1215562) using sodium acetate, or with phthalic anhydride (B1165640) and sodium carbonate under heat, with the latter method yielding up to 76% after recrystallization. wikipedia.org
The other crucial reactant, ethyl chloroformate, is a derivative of phosgene (B1210022) and ethanol. It serves as the source for the ethoxycarbonyl group that attaches to the oxygen atom of the N-hydroxyphthalimide.
Optimized Synthesis Pathways and Reaction Conditions
The primary synthesis pathway involves the reaction between N-hydroxyphthalimide and ethyl chloroformate. This reaction is typically carried out in the presence of a base. nih.govontosight.ai The base plays a crucial role in deprotonating the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen that then attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Recent studies have focused on optimizing these conditions to improve yield and purity. For instance, one method describes the conversion of phthalimides to their corresponding N-ethoxycarbonylphthalimides by treatment with ethyl chloroformate in a basic medium. nih.gov The reaction is often performed in a suitable organic solvent such as N,N-dimethylformamide (DMF), benzene, or chloroform, in which this compound is soluble. enamine.net
Table 1: Reactants and Conditions for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Base | Solvent | Product |
| N-hydroxyphthalimide | Ethyl chloroformate | Basic Medium (e.g., K2CO3) | NMP, DMF, Benzene, Chloroform | This compound |
Data from multiple sources. nih.govontosight.aienamine.net
Catalyst Systems in Phthalimide (B116566) Derivative Synthesis
While the direct synthesis of this compound from N-hydroxyphthalimide and ethyl chloroformate may not always require a catalyst, the broader field of phthalimide derivative synthesis extensively utilizes various catalyst systems to enhance reaction efficiency and selectivity. nih.gov
For example, copper catalysts, such as CuCl, have been effectively used in the synthesis of phthalimide derivatives through the oxidation of arene-fused cyclic amines. nih.gov Nickel-catalyzed multicomponent coupling reactions have also been developed for synthesizing chiral ketones, where N-hydroxyphthalimide (NHP) esters are used as alkylation reagents. organic-chemistry.org In these systems, a nickel catalyst with a chiral bisoxazoline ligand facilitates the reaction. organic-chemistry.org
Palladium catalysts have been employed in the oxidative carbonylation for synthesizing phthalimides. organic-chemistry.org Furthermore, rhodium(III) has been shown to catalyze the amidation of benzoic acids with isocyanates to form N-substituted phthalimides. researchgate.net Although not directly applied to this compound synthesis in the reviewed literature, these catalytic systems highlight potential avenues for optimizing its production.
Atom Economy and Green Chemistry Principles in Production
The principles of green chemistry, particularly atom economy, are increasingly important in chemical synthesis. mdpi.comskpharmteco.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. skpharmteco.com
The synthesis of this compound from N-hydroxyphthalimide and ethyl chloroformate, in the presence of a base, generates the desired product and a salt byproduct (e.g., KCl if potassium carbonate is used) and carbon dioxide. The atom economy can be calculated as follows:
Reaction: C₈H₅NO₃ + C₃H₅ClO₂ + K₂CO₃ → C₁₁H₉NO₅ + KCl + KHCO₃
Molecular Weights:
N-hydroxyphthalimide (C₈H₅NO₃): 163.13 g/mol
Ethyl chloroformate (C₃H₅ClO₂): 108.52 g/mol
Potassium Carbonate (K₂CO₃): 138.21 g/mol
this compound (C₁₁H₉NO₅): 235.19 g/mol
Atom Economy Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % Atom Economy = (235.19 / (163.13 + 108.52 + 138.21)) x 100 ≈ 57.4%
This calculation highlights that a significant portion of the reactant atoms are not incorporated into the final product, ending up as byproducts.
Reactivity and Mechanistic Investigations of N Ethoxycarbonyloxy Phthalimide
Electrophilic Nature and Reaction Pathways
N-(Ethoxycarbonyloxy)phthalimide, also known as N-Carbethoxyphthalimide, is characterized by its electrophilic nature, primarily centered at the carbonyl carbons. chemimpex.com The electron-withdrawing character of the phthalimide (B116566) and ethoxycarbonyloxy groups enhances the electrophilicity of the carbonyl centers, making them susceptible to attack by nucleophiles. This property allows the compound to serve as an effective reagent for the modification of primary amines, amino acids, and amino alcohols under mild conditions. acs.org
The primary reaction pathway involves the nucleophilic attack on one of the carbonyl groups of the phthalimide moiety. This reactivity is particularly pronounced in N-aryl phthalimides, where the nitrogen's lone pair is delocalized into the aryl ring, making the imide carbonyls more electrophilic compared to N-alkyl phthalimides. acs.org The reaction of this compound with amines, such as primary and secondary amines, proceeds via aminolysis. rsc.orgrsc.org Kinetic studies on its aminolysis have been crucial in elucidating its reaction pathways, indicating a stepwise process. rsc.org
Another potential reaction site is the exocyclic carbonyl carbon of the ethoxycarbonyl group. Attack at this position would lead to the transfer of the ethoxycarbonyl group to the nucleophile, with the phthalimide anion acting as a leaving group. This dual reactivity makes it a versatile intermediate in synthetic chemistry. chemimpex.com
Nucleophilic Acyl Substitution Mechanisms
The reactions of this compound are predominantly governed by nucleophilic acyl substitution mechanisms. Kinetic evidence strongly supports a stepwise mechanism involving the formation of a tetrahedral intermediate. rsc.orgresearchgate.net
The general mechanism proceeds in two stages:
Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the phthalimide ring, breaking the carbon-oxygen π-bond and forming a negatively charged tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group.
Kinetic studies involving the aminolysis of this compound have shown a significant Brønsted coefficient (βnuc) of 1.2, which indicates that the rate-determining step is the expulsion of the leaving group from a zwitterionic tetrahedral intermediate. rsc.orgresearchgate.net This high value suggests a large degree of bond formation between the nucleophile and the substrate in the transition state.
Role of Leaving Groups
The efficiency of a nucleophilic acyl substitution reaction is heavily dependent on the stability of the leaving group. A good leaving group is typically a weak base, as it can stabilize the negative charge it acquires upon departure. acs.org In the aminolysis of this compound, the reaction proceeds via the cleavage of the imide bond. unt.edu
The reaction of an amine with the phthalimide carbonyl group results in a tetrahedral intermediate. The subsequent breakdown of this intermediate can be complex. In the context of related N-substituted phthalimides, the reaction can lead to a ring-opened phthalamide (B166641) derivative. acs.orgunt.edu The stability of the resulting anion plays a crucial role. For instance, the phthalimide anion itself is a relatively stable leaving group due to resonance stabilization and the electron-withdrawing nature of the two carbonyl groups. The pKa of phthalimide is approximately 8.3, indicating that its conjugate base is reasonably weak and thus a competent leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Cl⁻ | HCl | ~ -7 | Excellent |
| RCOO⁻ | RCOOH | ~ 4-5 | Good |
| Phthalimide Anion | Phthalimide | ~ 8.3 | Moderate/Good |
| RO⁻ | ROH | ~ 16-18 | Poor |
| NH₂⁻ | NH₃ | ~ 38 | Very Poor |
This table provides a comparative view of leaving group ability based on the pKa of the conjugate acid.
Influence of Catalysis and Solvent Systems
The reaction conditions, including the choice of solvent and the presence of catalysts, significantly influence the outcome of reactions involving this compound. These reactions are often performed in polar aprotic solvents like N,N-dimethylformamide (DMF), which can solvate cations while leaving the nucleophile relatively free and reactive. nih.gov
Kinetic studies on the aminolysis of this compound and related compounds have revealed the occurrence of general base catalysis, particularly in reactions with hydroxylamine (B1172632). rsc.org This suggests that an external base can assist in deprotonating the nucleophile as it attacks, or assist in removing a proton from the tetrahedral intermediate, thereby facilitating the rate-determining breakdown of the intermediate. researchgate.net For example, the reaction of 1-aminohydantoin (B1197227) with N-ethoxycarbonylphthalimide is carried out in the presence of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures, highlighting the need for a base and a polar solvent. nih.gov
While specific catalytic systems for this compound are not extensively detailed, research on related N-substituted phthalimides provides insight. For example, N-functionalization of phthalimides can be achieved using various electrophiles in the presence of a strong base like KF-Al₂O₃, which increases the nucleophilicity of the phthalimide nitrogen. rsc.org Furthermore, transition metals like Rhodium and Copper have been used to catalyze the synthesis and functionalization of N-substituted phthalimides through various mechanisms, including C-H activation. rsc.orgnih.gov
Stereochemical Outcomes in Phthaloylation Reactions
When this compound or similar reagents are used in reactions with chiral nucleophiles, the stereochemical integrity of the nucleophile is a key consideration. In a typical nucleophilic acyl substitution reaction, the attack occurs at the planar, achiral carbonyl carbon.
For instance, if a chiral primary amine attacks one of the carbonyl groups of the phthalimide ring, the reaction takes place at the carbonyl center, and no bonds connected to the chiral center of the amine are broken or formed. Consequently, the reaction is expected to proceed with retention of configuration at the stereocenter of the nucleophile. This is a significant advantage in synthetic chemistry, particularly in the synthesis of enantiomerically pure molecules like amino acids and pharmaceuticals, as it prevents racemization. acs.org
Computational and Theoretical Studies of Reaction Energetics
Computational and theoretical chemistry provide powerful tools for investigating the energetics and mechanisms of chemical reactions. Methods like Density Functional Theory (DFT) are employed to calculate the geometric structures and energies of reactants, transition states, intermediates, and products. This allows for the construction of a complete potential energy surface for the reaction, offering deep mechanistic insights.
For reactions involving this compound, computational studies can elucidate the precise pathway of nucleophilic attack and the energetics of the tetrahedral intermediate. Although specific DFT studies on the reaction energetics of this compound were not prominently found, the methodology is well-established for similar systems. Such studies can confirm whether the reaction is stepwise, identify the rate-determining step by comparing transition state energies, and explain the influence of substituents and solvents on reactivity.
Theoretical data for the molecule itself is available and can be used as a basis for more complex energetic studies. For example, predicted collision cross-section values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts of this compound.
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 236.05535 | 146.0 |
| [M+Na]⁺ | 258.03729 | 155.8 |
| [M-H]⁻ | 234.04079 | 149.9 |
| [M+NH₄]⁺ | 253.08189 | 165.6 |
| [M+K]⁺ | 274.01123 | 154.5 |
Data sourced from PubChem, calculated using CCSbase. acs.org
These computational approaches are invaluable for rationalizing observed reactivity and for the predictive design of new synthetic methodologies.
Applications in Amine and Amino Acid Protection
Selective Phthaloylation of Primary Amines
N-(Ethoxycarbonyloxy)phthalimide is utilized for the selective protection of primary amines under mild conditions. enamine.net The phthalimide (B116566) group is an effective protecting group for primary amines, preventing undesirable side reactions. fiveable.me The reaction with this compound provides a reliable method for this transformation, which is a key step in the synthesis of complex molecules. The Gabriel synthesis is a well-known method for preparing primary amines where N-alkylphthalimide acts as a key intermediate. fiveable.me
Protection of Amino Acids in Peptide Synthesis
In the intricate process of peptide synthesis, the protection of the α-amino group of amino acids is fundamental to prevent uncontrolled polymerization and other side reactions. peptide.com this compound is a reagent used for this purpose, converting amino acids into their N-phthaloyl derivatives. enamine.netresearchgate.net This protection is crucial for the stepwise and controlled assembly of peptide chains. researchgate.net The phthaloyl group is suitable for this role because it exhaustively substitutes the primary amine, which is a desirable feature to block both hydrogens on the nitrogen atom. organic-chemistry.org
| Application | Protecting Group | Reagent | Significance in Peptide Synthesis |
| α-Amine Protection | Phthaloyl (Phth) | This compound | Prevents self-coupling and allows for stepwise peptide bond formation. peptide.comresearchgate.net |
Orthogonality with Other Protecting Groups (e.g., Boc, Fmoc, Cbz)
A cornerstone of modern peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting others. iris-biotech.demasterorganicchemistry.com The phthaloyl group is orthogonal to several commonly used amine protecting groups, such as Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (benzyloxycarbonyl). masterorganicchemistry.comnih.gov
The stability of the phthaloyl group under conditions used to cleave these other groups makes it a valuable component in complex synthetic strategies. nih.govorganic-chemistry.org For instance, the Boc group is removed with acid (e.g., trifluoroacetic acid), the Fmoc group with a base (e.g., piperidine), and the Cbz group via catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The phthalimide group, however, is stable under these conditions and requires specific reagents like methylhydrazine for its cleavage. nih.govresearchgate.net This orthogonality allows for the selective deprotection and modification of different parts of a molecule during a multi-step synthesis. masterorganicchemistry.com
Table 1: Orthogonality of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability of Phthaloyl Group |
|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) masterorganicchemistry.comorganic-chemistry.org | Stable nih.govorganic-chemistry.org |
| 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) masterorganicchemistry.com | Stable nih.govresearchgate.net |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation masterorganicchemistry.com | Stable nih.govresearchgate.net |
| Phthaloyl | Phth | Methylhydrazine or Hydrazinolysis organic-chemistry.orgnih.gov | N/A |
Prevention of Racemization in Chiral Substrates
Maintaining the stereochemical integrity of chiral centers is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The use of the phthaloyl group for the protection of α-amino acids is highly effective in preventing racemization during coupling reactions. organic-chemistry.org By exhaustively substituting the primary amine, the formation of oxazolone (B7731731) intermediates, which are prone to racemization, is suppressed. organic-chemistry.org Research has shown that the stepwise synthesis of peptides using N-hydroxyphthalimide esters of N-phthaloyl-amino acids can proceed without measurable loss of optical activity. researchgate.netorganic-chemistry.org
Phthaloylation of Amino Alcohols and Polyamines
The utility of this compound extends beyond amino acids to other classes of compounds containing primary amino groups. It is an effective reagent for the selective N-phthaloylation of amino alcohols under mild conditions. enamine.net This allows for the protection of the amine function while leaving the hydroxyl group available for subsequent reactions. The chemoselectivity for the primary amine in the presence of other functional groups like alcohols is a significant advantage. The same principle of selective reactivity with primary amines makes it a suitable reagent for the protection of polyamines, where one or more primary amino groups can be selectively masked.
Advantages of this compound over Traditional Phthaloylation Methods
This compound offers several advantages over more traditional methods of introducing the phthaloyl group. enamine.net One of the most common historical methods involves the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine, a reaction that often requires high temperatures. organic-chemistry.org Another classic approach, the Gabriel synthesis, typically uses potassium phthalimide, which can also necessitate harsh reaction conditions. organic-chemistry.org
In contrast, this compound allows for the phthaloylation of primary amines, amino acids, and amino alcohols to proceed under mild conditions. enamine.net The reagent's stability and the gentle nature of the reaction conditions help to preserve sensitive functional groups within the substrate and maintain the stereochemical integrity of chiral molecules. enamine.netresearchgate.netorganic-chemistry.org
Table 2: Comparison of Phthaloylation Methods
| Method | Reagent | Conditions | Key Advantages of this compound |
|---|---|---|---|
| Modern Method | This compound | Mild enamine.net | Preserves sensitive functional groups; avoids racemization. enamine.netresearchgate.netorganic-chemistry.org |
| Traditional Method | Phthalic Anhydride + Amine | High Temperatures organic-chemistry.org | Milder conditions compared to high-temperature condensation. enamine.netorganic-chemistry.org |
| Traditional Method | Potassium Phthalimide (Gabriel) | Often harsh organic-chemistry.org | Avoids the use of strongly basic conditions required for phthalimide salt formation. enamine.net |
Deprotection Strategies for Phthaloylated Derivatives
Hydrazinolysis and its Modern Variants
The most traditional and widely recognized method for cleaving the phthaloyl group is hydrazinolysis, often referred to as the Ing-Manske procedure. umich.eduresearchgate.netthieme-connect.de This reaction typically involves heating the N-substituted phthalimide (B116566) with hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol. umich.eduthieme-connect.de The mechanism proceeds through nucleophilic attack of hydrazine on one of the imide carbonyls, leading to a ring-opened intermediate. researchgate.net This intermediate then cyclizes to form the stable, five-membered phthalhydrazide (B32825) ring, releasing the primary amine. umich.eduresearchgate.net The phthalhydrazide byproduct is often insoluble and can be removed by filtration. core.ac.uk
However, the classical Ing-Manske procedure has its limitations. The reaction conditions can be harsh, and the use of hydrazine, a toxic reagent, is a significant drawback. acs.orgacs.org In some cases, such as with β-lactam antibiotics like penicillins and cephalosporins, the β-lactam ring is more susceptible to attack by hydrazine than the phthalimide, leading to undesired side reactions. core.ac.uksemanticscholar.org
To address these issues, modern variants have been developed. Using methylhydrazine can sometimes prevent side reactions, such as the reduction of acetylene (B1199291) functions that can occur due to the in situ formation of diimide from hydrazine. thieme-connect.de Another approach involves the use of ethylenediamine (B42938), which has been shown to effectively deprotect phthalimido β-lactams. thieme-connect.deheteroletters.org In some instances, converting the phthalimide to a phthalisoimide prior to hydrazinolysis can improve the outcome, particularly for sensitive substrates like penicillin-esters. semanticscholar.org For certain complex syntheses, adding a diimide scavenger like (Z)-2-butenol during hydrazinolysis can prevent unwanted reduction of the product. thieme-connect.de
Mild Base-Catalyzed Deprotection Methods
To circumvent the harshness and toxicity associated with hydrazinolysis, milder deprotection methods utilizing basic conditions have been explored. While strong alkaline hydrolysis can cleave the phthalimide, it often stops at the phthalamic acid stage and may require a subsequent acid treatment for complete removal. google.comgoogle.com
A significant advancement in this area is the use of sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org In a two-stage, one-flask process, the phthalimide is first reduced with sodium borohydride in a solvent system like 2-propanol/water. organic-chemistry.orgmdma.ch This is followed by the addition of an acid, such as acetic acid, which induces cyclization to phthalide (B148349) and releases the free primary amine. organic-chemistry.orgmdma.ch This method is exceptionally mild and operates under near-neutral conditions, which is particularly advantageous for sensitive molecules like α-amino acids, as it prevents racemization. organic-chemistry.orgorganic-chemistry.orgmdma.ch The by-product, phthalide, is neutral and easily separable by extraction. organic-chemistry.orgmdma.ch
Other base-catalyzed methods have also been reported. For instance, hydrolysis with sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) has been found to yield phthalamic acids from phthalimido-protected azetidinones with high purity and in good yields. core.ac.uk Additionally, alkanolamines like monoethanolamine can serve as both the solvent and the reactant, cleaving phthalimides upon heating. google.comgoogle.com
Acidic Cleavage Conditions and Limitations
Acidic hydrolysis represents another route for phthalimide deprotection, though it often requires severe conditions. google.comgoogle.com Typically, this involves prolonged heating with strong mineral acids, such as 20-30% hydrochloric acid, sometimes at temperatures up to 200°C under pressure. google.comgoogle.com These harsh conditions can limit the applicability of this method, especially for molecules containing acid-labile functional groups. masterorganicchemistry.com
The stability of the phthalimide group to acid is generally high, which can be an advantage for certain synthetic steps but a challenge for deprotection. chemicalforums.com The initial hydrolysis product is the corresponding phthalamic acid, which is more readily hydrolyzed under acidic conditions than the starting imide. chemicalforums.com However, achieving complete cleavage to the primary amine and phthalic acid often necessitates forceful reaction conditions. google.comgoogle.com
Due to these limitations, acidic cleavage is less commonly employed than hydrazinolysis or milder reductive methods. The potential for racemization of chiral centers and the degradation of sensitive substrates under strong acid and high temperatures are significant drawbacks. masterorganicchemistry.com
Emerging Photochemical or Reductive Deprotection Methodologies
Recent research has focused on developing novel deprotection strategies that offer greater selectivity and milder conditions. These emerging methods include photochemical and alternative reductive techniques.
Photochemical deprotection takes advantage of the phthalimide group's ability to act as a photoactive electron acceptor. beilstein-journals.org For certain N-phthaloyl amino acid derivatives, such as those of tyrosine, irradiation can lead to efficient photoinduced electron transfer (PET), resulting in decarboxylation and release of the amine. beilstein-journals.org The outcome of these reactions can be highly dependent on the substrate; for example, the N-phthaloyl derivative of histidine yields a mixture of the desired amine and products from a competing Norrish Type II cleavage. beilstein-journals.org
In the realm of reductive cleavage, various metal-based systems have been explored. While catalytic hydrogenation can be used for some protecting groups, it can also affect other functional groups in the molecule. nih.govmonash.edu More recent developments include the use of metal catalysts like manganese (Mn), ruthenium (Ru), and silver (Ag) for the reductive cleavage of phthalimides, although these may lack selectivity between N-aryl and N-alkyl phthalimides. acs.orgacs.org A novel approach involves the reductive cleavage of cyclic sugar ortho esters, which has been applied to N-phthaloyl glucosamine (B1671600) derivatives using reagents like lithium aluminum hydride/aluminum chloride (LiAlH₄/AlCl₃) or sodium cyanoborohydride/aluminum chloride (NaCNBH₃/AlCl₃). nih.gov
A highly chemoselective method for cleaving N-arylphthalimides using ammonium (B1175870) carbonate has also been developed. acs.orgacs.org This transamidation reaction is notable for its mild conditions and its selectivity for N-aryl over N-alkyl phthalimides, offering a sustainable alternative that avoids toxic reagents and allows for the recovery of the phthalimide byproduct. acs.orgacs.org
Advanced Synthetic Applications and Derivatizations
Incorporation into Complex Molecular Architectures
The unique reactivity of N-(Ethoxycarbonyloxy)phthalimide makes it a valuable tool for introducing nitrogen-containing functionalities into intricate molecular scaffolds. This capability is particularly crucial in the synthesis of natural products and heterocyclic systems, which often derive their biological activity from the presence and stereochemistry of nitrogen atoms.
While direct examples of this compound in the total synthesis of natural products are specific, the broader strategy of using N-substituted phthalimides is a well-established method for amine synthesis. The Gabriel synthesis, a foundational method for forming primary amines, utilizes phthalimide (B116566) as a protected amine equivalent to avoid over-alkylation issues common with other methods. masterorganicchemistry.com In this process, the phthalimide nitrogen is deprotonated and acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. masterorganicchemistry.com The resulting N-alkylated phthalimide can then be deprotected, typically using hydrazine (B178648), to release the primary amine. masterorganicchemistry.com
This fundamental transformation is critical in constructing complex natural products where a primary amine needs to be installed without side reactions. More advanced reagents, such as N-(acyloxy)phthalimides, have been employed in photoredox-mediated strategies. For instance, in the synthesis of (-)-aplyviolene, an N-(acyloxy)phthalimide was used in a key step to construct a crucial C-C bond, showcasing the utility of the phthalimide group in facilitating complex bond formations under photochemical conditions. nih.gov Similarly, N-(phenylseleno)phthalimide has been used to synthesize the bicyclic core of garsubellin A. rsc.org These examples highlight the adaptability of the phthalimide moiety, as carried by reagents like this compound, in the strategic assembly of natural product architectures.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. nih.gov The synthesis of these systems is a major focus of organic chemistry. researchgate.net Phthalimide derivatives play a significant role in this area. For example, the phthalimide group can be incorporated into molecules that subsequently undergo cyclization to form larger heterocyclic systems. google.com The acidic nature of the phthalimide N-H bond (pKa ≈ 8.3) allows it to participate in reactions as an acid component, a property that has been explored in the synthesis of complex molecules. rug.nl
The Gabriel synthesis itself can be adapted to produce cyclic amines, which are key components of many heterocyclic structures. Furthermore, the phthalimide moiety is a precursor for the synthesis of anthranilic acids, which are building blocks for various heterocyclic compounds. rug.nlnih.gov The stability of the phthalimide group under various reaction conditions makes it an attractive building block for multi-step syntheses of complex heterocyclic targets. nih.gov
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations that combine three or more reactants in a single operation to generate complex products, maximizing atom economy and procedural simplicity. rsc.orgresearchgate.net The phthalimide structure has been identified as a viable component in certain MCRs. Specifically, phthalimide can function as an acid component in the Passerini reaction, a well-known MCR. rug.nlnih.gov In this context, the acidic N-H of the phthalimide activates an aldehyde, facilitating a nucleophilic attack by an isocyanide, ultimately leading to the formation of α-acyloxy amides. nih.gov
While this compound itself does not possess the acidic proton required for this specific Passerini mechanism, related MCRs have been developed that generate N-substituted phthalimides as the final product. One such reaction involves the transition-metal-free combination of arynes, isocyanides, and carbon dioxide, which efficiently produces N-substituted phthalimides under mild conditions. organic-chemistry.org This reaction forms two new C-C bonds and one C-N bond in a single pot, demonstrating the power of MCRs to rapidly build the core phthalimide structure. organic-chemistry.org
Derivatization for Analytical and Spectroscopic Purposes
Beyond its role in synthesis, the phthalimide group is a valuable chromophore for analytical and spectroscopic applications. Its introduction into otherwise transparent molecules can enable or enhance their analysis by chiroptical methods.
Determining the absolute configuration of chiral molecules, especially those lacking a strong UV-Vis chromophore, is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose, but it relies on the molecule having suitable electronic transitions. Derivatizing UV-transparent compounds, such as certain chiral amines and alcohols, with a chromophore-bearing reagent can amplify their chiroptical response. rsc.org
The phthalimide group is an effective chromophore for this purpose. The stereoselective transformation of a chiral amine with a reagent like this compound installs the phthalimide moiety onto the chiral center. This derivatization serves two key functions: it introduces strong electronic transitions necessary for a measurable ECD signal, and it reduces the conformational flexibility of the molecule. rsc.org This reduction in conformational freedom simplifies the computational analysis required to correlate the experimental ECD spectrum with a specific absolute configuration, making the assignment more reliable. rsc.org
The derivatives of this compound are characterized using a suite of advanced spectroscopic techniques to confirm their structure and purity. The core structure itself has a predicted monoisotopic mass of 235.04807 Da. uni.lu
Table 1: Predicted Spectroscopic Data for this compound Derivatives
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 236.05535 |
| [M+Na]⁺ | 258.03729 |
| [M-H]⁻ | 234.04079 |
| [M+NH₄]⁺ | 253.08189 |
| [M+K]⁺ | 274.01123 |
Data sourced from computational predictions. uni.lu
Future Perspectives and Research Directions in N Ethoxycarbonyloxy Phthalimide Chemistry
Development of Novel Related Phthaloylating Agents
The foundation of phthaloylation chemistry, including reagents like N-(Ethoxycarbonyloxy)phthalimide, is built on the Gabriel synthesis, a long-established method for preparing primary amines. rsc.orgorganic-chemistry.org However, the drive for milder conditions, broader substrate scope, and improved efficiency continues to fuel the development of new phthaloylating agents.
Future research is anticipated to move beyond traditional reagents to create novel compounds with tailored reactivity. For instance, the development of reagents like Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB) for the N-phthaloylation of amino acids and peptides under mild conditions points towards a trend of creating more sophisticated agents for specific applications. researchgate.net The synthesis of novel phthalimide (B116566) analogs is an active area of research, with new derivatives being designed and evaluated for various applications. nih.gov These efforts often involve a molecular hybridization approach, combining the phthalimide scaffold with other pharmacophores to create compounds with enhanced properties. nih.gov The exploration of different catalysts, such as copper-based systems for N-substituted phthalimide synthesis, also represents a promising avenue for innovation. rsc.org The overarching goal is to develop a new generation of phthaloylating agents that offer superior performance, are easier to handle, and are compatible with a wider range of functional groups and sensitive substrates.
Chemo- and Regioselective Applications
Achieving high levels of chemo- and regioselectivity is a central challenge in modern organic synthesis. This involves selectively reacting one functional group in the presence of others (chemoselectivity) or at a specific position on a molecule (regioselectivity). While phthaloylating agents are primarily known for protecting amino groups, future research will likely explore their potential in more complex synthetic scenarios where selectivity is paramount.
The development of highly chemoselective methods, such as the cleavage of N-arylphthalimides with ammonium (B1175870) carbonate which leaves N-alkylphthalimides and other protecting groups intact, highlights the potential for achieving fine-tuned reactivity. acs.org This strategy allows for selective deprotection in the later stages of complex molecule synthesis. acs.org Similarly, controlled and chemoselective N-phthaloylation has been successfully applied to complex biomolecules like chitosan, demonstrating the ability to modify one type of functional group (amino) without affecting others (hydroxyl). acs.org
Future work could focus on leveraging the unique reactivity of this compound and its derivatives in cascade reactions or in the synthesis of molecules with multiple reactive sites. Research into regioselective C-H activation nih.gov and selective additions to cyclic carbonates nih.gov showcases the broader chemical interest in controlling reaction outcomes. Applying these principles to phthaloylation chemistry could unlock new synthetic pathways and provide access to novel molecular architectures. For example, achieving regioselective functionalization of complex scaffolds, as demonstrated in the synthesis of phenanthrenes or heteroarenes, is a key area where new selective reagents could have a significant impact. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
The integration of chemical processes with flow chemistry and automated systems represents a paradigm shift in synthesis, offering enhanced safety, scalability, and efficiency over traditional batch methods. vapourtec.comthalesnano.com This is a particularly promising direction for the application of phthaloylating agents like this compound.
Flow chemistry reactors provide precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purer products. pharmaron.com This technology is increasingly used for various transformations, including photochemical reactions and multi-step syntheses, and has been identified as a key tool for improving the green credentials of chemical processes. pharmaron.comwordpress.com The synthesis of active pharmaceutical ingredients and other valuable compounds is progressively moving towards continuous flow processes. uc.pt
Furthermore, the phthalimide group has already been incorporated into automated solid-phase synthesis (SPS) protocols, for example, in the preparation of oligonucleotides and functionalized MRI probes. google.comnih.gov In these applications, the phthalimide serves as a robust protecting group that can be removed under specific conditions compatible with the solid-phase methodology. nih.govacs.org Researchers have demonstrated the use of milder reagents like ethylenediamine (B42938) for phthalimide deprotection on solid supports, expanding the compatibility with sensitive functional groups. nih.gov The future will likely see the development of phthaloylating reagents specifically designed for seamless integration into automated and flow platforms, enabling high-throughput synthesis and the rapid generation of compound libraries. vapourtec.com
Sustainable Synthesis Approaches for Phthaloyl Chemistry
Green chemistry principles are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. iisc.ac.inmdpi.com The synthesis of phthalimides is an area where significant progress is being made toward more sustainable practices.
Traditional methods for synthesizing N-substituted phthalimides often require harsh conditions and the use of metal catalysts. iisc.ac.in Recent research has focused on developing greener alternatives. For example, a sustainable method for synthesizing N-aryl phthalimides uses N-heterocyclic carbenes (NHCs) as organic catalysts, which operate under milder conditions. iisc.ac.in Other innovative and eco-friendly approaches include:
Solvent- and Catalyst-Free Reactions: A facile and environmentally friendly method for synthesizing polysilsesquioxane with side-chain phthalimide groups has been developed via a hydrolytic polycondensation reaction that proceeds without any solvents or catalysts. mdpi.com
Use of Greener Solvents: Supercritical carbon dioxide has been explored as a green solvent for the reaction between phthalic anhydrides and primary amines, offering an efficient and eco-friendly route to phthalimides. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic reaction enhancement (MORE) chemistry has been applied to the phthaloylation of amino acids, significantly reducing reaction times and the amount of reagents needed. scispace.com
Recyclable Reagents: A highly chemoselective method for cleaving N-arylphthalimides has been developed that not only avoids toxic reagents like hydrazine (B178648) but also allows for the recovery and reuse of the phthalimide byproduct, turning waste into a recyclable material. acs.org
Future efforts will continue to focus on replacing hazardous reagents and solvents, utilizing renewable resources, and designing catalytic systems that are both efficient and environmentally benign. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
